2-(3,4,5-Trimethoxyphenyl)acetyl chloride
Overview
Description
2-(3,4,5-Trimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C11H13ClO4. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4,5-Trimethoxyphenyl)acetyl chloride can be synthesized through the reaction of 3,4,5-trimethoxyphenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the evolution of hydrogen chloride gas indicates the progress of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethoxyphenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles (Amines, Alcohols): For substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents (LiAlH4): For reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
3,4,5-Trimethoxyphenylacetic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)acetyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
2-(3,4,5-Trimethoxyphenyl)acetyl chloride can be compared with other acyl chlorides and phenylacetic acid derivatives:
Phenylacetyl Chloride: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
3,4,5-Trimethoxybenzoyl Chloride: Similar structure but with a carbonyl group directly attached to the phenyl ring, leading to different reactivity.
3,4,5-Trimethoxyphenylacetic Acid: The parent acid of the compound, used as a starting material in its synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAQJWWSGNIDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.